Halogen Bond Donor Strength: CF₂Br vs. CF₂Cl, CF₂H, and CF₃ on a Common Scaffold
The –CF₂Br moiety functions as a significantly stronger halogen bond (XB) donor than –CF₂Cl, –CF₂H, or –CF₃ when compared on an identical asciminib-derived model system. At the MP2/TZVPP level, the CF₂Br-substituted analog 13d exhibits a complex formation energy ΔE of −15.4 kJ mol⁻¹ with an X···O interaction distance of 3.1 Å, versus −10.4 kJ mol⁻¹ (3.3 Å) for the CF₂Cl analog (13c/asciminib), −7.3 kJ mol⁻¹ (3.8 Å) for the CF₂H analog (13a), and −1.6 kJ mol⁻¹ (3.6 Å) for the CF₃ analog (13b) [1]. This represents a 48% stronger interaction energy for CF₂Br relative to CF₂Cl and a >2-fold enhancement over CF₂H. The C–X···O σ-hole angle for CF₂Br (174.6°) is near-optimal for directional XB, comparable to CF₂I (175.1°) and superior to CF₂Cl (172.0°) [1]. These data establish –CF₂Br as a potent XB donor in the halodifluoromethyl series, with direct implications for the target compound as a fragment or building block in XB-guided molecular design.
| Evidence Dimension | Halogen bond complex formation energy (ΔE) with N-methylacetamide as XB acceptor; interaction distance (X···O); σ-hole angle (C–X···O) |
|---|---|
| Target Compound Data | CF₂Br analog (13d): ΔE = −15.4 kJ mol⁻¹ (MP2/TZVPP), X···O = 3.1 Å, C–X···O = 174.6° |
| Comparator Or Baseline | CF₂Cl (13c/asciminib): ΔE = −10.4 kJ mol⁻¹, X···O = 3.3 Å, C–X···O = 172.0°; CF₂H (13a): ΔE = −7.3 kJ mol⁻¹, X···O = 3.8 Å, C–X···O = 155.1°; CF₃ (13b): ΔE = −1.6 kJ mol⁻¹, X···O = 3.6 Å, C–X···O = 144.9° |
| Quantified Difference | CF₂Br ΔE is 48% stronger than CF₂Cl (−15.4 vs. −10.4 kJ mol⁻¹); >2-fold stronger than CF₂H; ~10-fold stronger than CF₃. Interaction distance shortened by 0.2 Å vs. CF₂Cl. |
| Conditions | QM calculations at MP2/TZVPP level on asciminib analogs (13a–e) with N-methylacetamide derived from ABL1 kinase (PDB 5MO4) L448 backbone; single-point comparisons at MP2/QZVPP and M06-2X-D3/TZVPP confirm consistency [1]. |
Why This Matters
For procurement decisions in fragment-based drug discovery, the –CF₂Br moiety provides a quantifiably stronger and more directional halogen bond than –CF₂Cl or –CF₂H, enabling distinct binding interactions with protein targets; substituting a CF₂Br building block with a CF₂Cl or CF₂H analog would result in measurably weaker target engagement.
- [1] Vaas S, Zimmermann MO, Klett T, Boeckler FM. Principles and Applications of CF₂X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. J Med Chem. 2023;66(15):10202-10225. Table 1. doi:10.1021/acs.jmedchem.3c00634 View Source
